molecular formula C10H10N2O B1671096 Edaravone CAS No. 89-25-8

Edaravone

Katalognummer: B1671096
CAS-Nummer: 89-25-8
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: QELUYTUMUWHWMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edaravone, chemically known as 5-methyl-2-phenyl-4H-pyrazol-3-one, is a novel antioxidant compound with neuroprotective properties. It was initially developed in Japan for the treatment of acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS). This compound works by scavenging free radicals, which are implicated in neurological disorders such as ALS and cerebral ischemia .

Analyse Chemischer Reaktionen

Edaravone durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine antioxidativen Eigenschaften betreffen. Es reagiert mit Peroxynitrit, wobei 4-NO-Edaravone als Hauptprodukt und 4-NO2-Edaravone als Nebenprodukt entsteht . Die Verbindung unterliegt auch Oxidationsreaktionen, wobei 3-Methyl-1-phenyl-2-pyrazolin-4,5-dion (4-Oxothis compound) und sein Hydrat, 2-Oxo-3-(phenylhydrazono)butansäure, gebildet werden . Diese Reaktionen unterstreichen die Fähigkeit von this compound, reaktive Sauerstoffspezies aufzufangen und vor oxidativem Stress zu schützen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Peroxynitrit und verschiedene Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, wie z. B. Nitro- oder Oxogruppen .

Wissenschaftliche Forschungsanwendungen

Amyotrophic Lateral Sclerosis (ALS)

Edaravone has been extensively studied for its efficacy in ALS, a progressive neurodegenerative disorder characterized by motor neuron degeneration. Clinical trials have demonstrated that this compound can slow disease progression and improve survival rates among patients:

  • Efficacy Studies : A meta-analysis indicated that this compound significantly improved survival rates at 18 months (RR = 1.13) and 24 months (RR = 1.22) compared to control groups . In a pivotal Phase 3 trial, patients receiving this compound showed a lesser decline in the ALS Functional Rating Scale-Revised score compared to those on placebo .
  • Long-term Effects : A study found that long-term intravenous administration of this compound was feasible and relatively safe, with patients exhibiting slower disease progression compared to matched controls receiving standard therapy alone .

Acute Ischemic Stroke

This compound is also applied in treating acute ischemic stroke due to its neuroprotective properties:

  • Clinical Findings : Research has shown that this compound can improve neurological outcomes and reduce mortality associated with cerebral infarction by mitigating oxidative stress during the acute phase of stroke .
  • Combination Therapy : In studies where this compound was administered alongside tissue plasminogen activator (tPA), it significantly improved survival rates and neurological function compared to tPA alone .

Other Neurodegenerative Diseases

Emerging evidence suggests potential applications of this compound in other neurodegenerative conditions:

  • Alzheimer’s Disease : Preliminary studies indicate that this compound may offer protective effects against oxidative stress implicated in Alzheimer’s pathology .
  • Placental Ischemia : this compound has been investigated for its role in placental ischemia, showcasing its antioxidant capabilities in reducing oxidative damage .

Table 1: Summary of Efficacy Studies on this compound in ALS

Study ReferencePatient PopulationTreatment DurationKey Findings
1485 ALS patients24 monthsRR = 1.22 (p = 0.007) for survival
192 patientsVariesMean difference in ALSFRS-R score = 2.49 (p = 0.0013)
Matched controlsLong-termSlowed disease progression compared to standard therapy

Table 2: Clinical Applications of this compound

ConditionYear ApprovedMechanism of ActionEfficacy Evidence
Acute Ischemic Stroke2001Free radical scavengingImproved survival rates
Amyotrophic Lateral Sclerosis2015Inhibits oxidative stressSlowed progression by ~30%
Alzheimer’s DiseaseUnder StudyAntioxidant propertiesPreliminary positive results

Case Study: Efficacy of this compound in ALS

A cohort study involving patients with ALS who met specific criteria showed that treatment with this compound resulted in a significant reduction in functional decline as measured by the ALS Functional Rating Scale-Revised over a period of six months . The findings suggest that early intervention with this compound may yield better outcomes.

Case Study: this compound and Acute Ischemic Stroke

In a randomized controlled trial assessing the impact of this compound on acute ischemic stroke patients, those treated with this compound exhibited significantly improved neurological function and lower rates of mortality compared to control groups receiving standard care alone . This underscores the potential benefits of incorporating this compound into acute stroke management protocols.

Vergleich Mit ähnlichen Verbindungen

Edaravone kann mit anderen antioxidativen Verbindungen wie Vitamin E und Vitamin C verglichen werden. Im Gegensatz zu Vitamin E, das fettlöslich ist, und Vitamin C, das wasserlöslich ist, weist this compound amphiphile Eigenschaften auf, die es ermöglichen, sowohl lipid- als auch wasserlösliche Peroxylradikale aufzufangen . Diese einzigartige Eigenschaft erhöht seine Wirksamkeit als Antioxidans.

Ähnliche Verbindungen umfassen:

    Vitamin E (Tocopherol): Ein fettlösliches Antioxidans, das Zellmembranen vor oxidativem Schaden schützt.

    Vitamin C (Ascorbinsäure): Ein wasserlösliches Antioxidans, das vor oxidativem Stress in wässrigen Umgebungen schützt.

    N-Acetylcystein: Ein Vorläufer von Glutathion, einem wichtigen intrazellulären Antioxidans.

Die Fähigkeit von this compound, sowohl lipid- als auch wasserlösliche Radikale anzugreifen, zusammen mit seinen neuroprotektiven Signalwegen unterscheidet es von diesen anderen Antioxidantien und unterstreicht sein therapeutisches Potenzial .

Biologische Aktivität

Edaravone, a low-molecular-weight antioxidant, has gained attention for its biological activity primarily as a free radical scavenger. Initially approved in Japan for the treatment of acute ischemic stroke, its applications have expanded to include the management of amyotrophic lateral sclerosis (ALS) and other neurodegenerative disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety through various studies and case analyses.

This compound's primary mechanism involves the scavenging of reactive oxygen species (ROS), particularly peroxyl radicals. It acts by donating electrons to these radicals, thereby preventing lipid peroxidation and oxidative damage to cellular structures. This property is essential in mitigating neuronal damage in conditions characterized by oxidative stress.

Key Mechanisms:

  • Free Radical Scavenging: this compound targets hydroxyl radicals (OH), nitric oxide (NO), and peroxynitrite anion (ONOO−), effectively reducing oxidative stress.
  • Mitochondrial Protection: Studies indicate that this compound enhances mitochondrial membrane potential and inhibits the mitochondrial permeability transition pore (mPTP) opening, which is crucial for cell survival under stress conditions .
  • Neuroprotection: In models of Alzheimer's disease, this compound has been shown to inhibit apoptosis pathways and promote neuronal cell viability by modulating the Bax/Bcl-2 ratio .

This compound in Amyotrophic Lateral Sclerosis (ALS)

This compound has been evaluated extensively in ALS patients, demonstrating varying degrees of efficacy. Notably, several studies have highlighted its impact on survival rates and disease progression.

Clinical Findings:

  • A study reported a median overall survival time of 29.5 months for patients treated with intravenous this compound compared to 23.5 months for those who did not receive it, indicating a significant survival benefit (HR 0.73; p=0.005) .
  • Another analysis showed that this compound treatment resulted in a statistically significant difference in ALS Functional Rating Scale-Revised (ALSFRS-R) scores compared to placebo, suggesting a potential slowing of disease progression .

Long-term Efficacy

Long-term studies have assessed the feasibility and safety of this compound administration:

  • A multicenter study involving 324 ALS patients indicated that while this compound was well-tolerated over extended periods, it did not demonstrate significant disease-modifying benefits compared to standard therapy alone .
  • A cohort study found no substantial differences in disease progression or survival between this compound-treated patients and matched controls receiving standard care .

Case Study 1: Efficacy in Specific Subpopulations

A post-hoc analysis from the MCI186-ALS trials identified an efficacy-expected subpopulation where this compound slowed disease progression by approximately 30% after 24 weeks . This finding emphasizes the importance of patient selection in optimizing treatment outcomes.

Case Study 2: Real-world Application

In a real-world cohort study involving predominantly riluzole-treated patients, intravenous this compound was associated with prolonged survival compared to those not receiving it. This suggests that this compound may provide additional benefits when used alongside established therapies .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Injection site reactions and allergic responses were noted in approximately 16% of patients during clinical evaluations .
  • Long-term administration did not show significant increases in serious adverse events compared to standard treatments .

Comparative Analysis of Clinical Studies

Study ReferencePopulationTreatment DurationKey Findings
ALS PatientsMedian 29.5 monthsSignificant survival benefit with this compound
ALS PatientsVariesImprovement in ALSFRS-R scores vs placebo
ALS PatientsMedian 13.9 monthsNo significant difference in disease progression
ALS PatientsLong-termFeasible but no clear disease-modifying benefits

Eigenschaften

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUYTUMUWHWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name edaravone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Edaravone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021130
Record name 1-Phenyl-3-methyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992), White solid; [Merck Index] Light yellow odorless powder; [Alfa Aesar MSDS]
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methyl-1-phenyl-2-pyrazolin-5-one
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3236
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

549 °F at 105 mmHg (NTP, 1992), 191 °C @ 17 MM HG; 287 °C @ 105 MM HG
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Edaravone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
Record name SID855774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), LESS THAN 0.01 MM @ 20 °C
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Oxidative stress and reactive oxygen species (ROS) production have been implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia. Oxidative stress caused by excess ROS damages endothelial cells in the cerebral vasculature as well as neuronal cell membranes, leading to neuronal cell death. Edaravone is a free radical scavenger that scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals. The exact mechanism of action of edaravone in ALS has not been fully elucidated; however, edaravone is thought to mediate therapeutic effects via its antioxidant properties. Since oxidative stress has been implicated in the pathophysiology of ALS and cerebral ischemia, inhibiting lipid peroxidation, suppressing endothelial cell damage induced by lipid peroxides, and scavenging free radicals may lead to neuroprotective effects. Edaravone has no effect on superoxide production. It is suggested that edaravone may also possess anti-inflammatory properties, as it inhibited neutrophil activation and suppressed inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS) expression in animal models. It was also shown to ameliorate ROS-induced inflammatory oxidative stress after ischemic brain reperfusion.
Record name Edaravone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

MONOCLINIC PRISMS FROM WATER, WHITE POWDER OR CRYSTALS

CAS No.

89-25-8; 19735-89-8, 89-25-8
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Edaravone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edaravone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaravone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name edaravone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norphenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norphenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norphenazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-3-methyl-5-pyrazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1-phenyl-5-pyrazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDARAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S798V6YJRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

261 to 266 °F (NTP, 1992), 127 °C
Record name 1-PHENYL-3-METHYL-5-PYRAZOLONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20900
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Edaravone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaravone
Reactant of Route 2
Edaravone
Reactant of Route 3
Edaravone
Reactant of Route 4
Edaravone
Reactant of Route 5
Edaravone
Reactant of Route 6
Edaravone
Customer
Q & A

Q1: What is the primary mechanism of action of Edaravone?

A1: this compound is a potent free radical scavenger. It exerts neuroprotective effects by scavenging hydroxyl radicals (.OH) and inhibiting lipid peroxidation, both .OH-dependent and .OH-independent. [] This protects cells from oxidative stress, a major contributor to secondary injury in conditions like cerebral ischemia.

Q2: How does this compound's antioxidant activity differ from Vitamin C and Vitamin E?

A2: While both Vitamin C and Vitamin E exhibit antioxidant properties, this compound demonstrates a broader spectrum of activity. It can inhibit lipid peroxidation induced by both water-soluble and lipid-soluble peroxyl radicals, unlike Vitamin C (primarily water-soluble) and Vitamin E (primarily lipid-soluble). []

Q3: Does this compound interact with peroxynitrite, and if so, what are the products?

A3: Yes, this compound reacts with peroxynitrite to yield 4-NO-edaravone as the major product and 4-NO2-edaravone as a minor product. [] This reaction does not appear to involve free radicals, differentiating it from this compound’s interactions with other reactive oxygen species.

Q4: How does this compound affect the expression of Bcl-2 and Bax proteins in retinal ischemia-reperfusion injury?

A4: Studies in rats indicate that this compound treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax in retinal ganglion cells following ischemia-reperfusion injury. This shift in the Bcl-2/Bax ratio suggests a protective effect against neuronal apoptosis. []

Q5: Does this compound affect autophagy?

A5: Research suggests that this compound can modulate autophagy. In a study on busulfan-induced azoospermia in mice, this compound treatment significantly reduced the expression of autophagy-related genes caspase-3, Beclin-1, and ATG-7. []

Q6: Can this compound affect the blood-brain barrier (BBB) following injury?

A6: this compound has demonstrated a protective effect on the BBB. In rat models of focal ischemia-reperfusion, this compound attenuated the exacerbation of cortical edema, suggesting an ability to mitigate oxidative damage to the BBB. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C10H10N2O, and its molecular weight is 174.20 g/mol.

Q8: Are there any studies on the stability of this compound under various conditions?

A8: While the provided research highlights the clinical use of this compound, it lacks detailed information regarding its stability under different environmental conditions. Further investigation into this aspect is necessary.

Q9: Does race affect the pharmacokinetics of oral this compound?

A11: A study comparing Japanese and White subjects found no significant effect of race on the pharmacokinetic parameters of oral this compound. []

Q10: What are the primary clinical applications of this compound?

A12: this compound is currently approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). [] Research also explores its potential in other neurological conditions where oxidative stress plays a role.

Q11: How does this compound compare to sodium ozagrel in treating acute ischemic stroke?

A14: The EDO trial, a multicenter randomized open-label trial, compared this compound to sodium ozagrel (a thromboxane A2 synthase inhibitor) in patients with acute noncardioembolic ischemic stroke. The study concluded that this compound was not inferior to sodium ozagrel in improving patient outcomes as assessed by the modified Rankin Scale at 3 months. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.